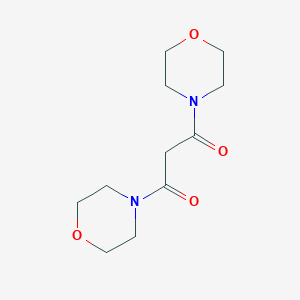
1,3-Di-morpholin-4-yl-propane-1,3-dione
描述
Synthesis Analysis The synthesis of related morpholine derivatives involves multiple steps, including the use of glycine and bromoacetyl bromide to produce morpholine-2,5-dione. The synthesis conditions, such as the pH value and reactant dropping rate, significantly influence the yield. Optimizing these conditions, such as maintaining a pH value of 8 and a dropping rate of 0.007 mol/h, can result in a total reaction yield of 33% or more (Zhou De-cai, 2011).
Molecular Structure Analysis Morpholine derivatives exhibit a broad spectrum of biological activities, indicating their potential in pharmacological applications. The structure of these compounds is crucial for their activity. For instance, the molecular structure of morpholine derivatives, confirmed through techniques like IR, 1H NMR, and 13C NMR, plays a key role in their chemical behavior and biological activity (D. Yancheva et al., 2012).
Chemical Reactions and Properties Morpholine derivatives participate in various chemical reactions, including cyclization and acylation. These reactions are influenced by factors such as pH and reactant concentration. The chemical properties, such as reactivity and stability, depend on the specific structure of the morpholine derivative (Zhou De-cai, 2011).
科学研究应用
Synthesis and Molecular Structure
- Regioselective and Diastereoselective Synthesis : A study by Cao, Sun, and Yan (2018) demonstrated the use of morpholine in a three-component reaction to synthesize functionalized 1,5-methanoindeno[1,2-d]azocines, showcasing its utility in creating complex molecular structures (Cao, Sun, & Yan, 2018).
- Efficient Synthesis of Spiroheterocycles : Gao et al. (2017) reported the development of a process using 1-morpholinobutane-1,3-dione for the preparation of spiroheterocycles compounds, highlighting its role in synthesizing structurally complex compounds (Gao et al., 2017).
- Study of Fragmentation in Mass Spectrometry : Yosefdad, Valadbeigi, and Bayat (2020) researched the effect of hydration and structure on the fragmentation of bis-phthalimide derivatives, including morpholine-2,5-diones, in mass spectrometry, contributing to understanding the analytical applications of these compounds (Yosefdad, Valadbeigi, & Bayat, 2020).
Biological Activity and Pharmacological Potential
- Xanthine Oxidase Inhibition and Anti-inflammatory Effects : Šmelcerović et al. (2013) studied morpholine-diones derivatives for inhibitory activity against xanthine oxidase and their anti-inflammatory response, indicating potential therapeutic applications (Šmelcerović et al., 2013).
- Effects on Bone Cell Viability and Proliferation : Vukelić-Nikolić et al. (2015) explored the effects of cyclodidepsipeptides, including morpholine-2,5-diones, on the viability and proliferation of bone cells, contributing to our understanding of their biological effects (Vukelić-Nikolić et al., 2015).
Chemical Synthesis and Characterization
- Synthesis of Sulfur-Transfer Agents : Klose, Reese, and Song (1997) described the preparation of 4-[(2-cyanoethyl)sulfanyl]morpholine-3,5-dione, showcasing the compound's role in the synthesis of sulfur-transfer agents (Klose, Reese, & Song, 1997).
- Synthesis and Antimicrobial Activity : Yancheva et al. (2012) synthesized and studied the antimicrobial activity of 6-(propan-2-yl)-3-methyl-morpholine-2,5-dione, contributing to the understanding of its potential pharmacological properties (Yancheva et al., 2012).
Photophysical Properties
- Photoluminescence of Europium Complexes : Wang et al. (2013) investigated the photoluminescence behavior of europium (III) ternary complexes with β-diketones, including morpholine-dione derivatives, shedding light on their photophysical applications (Wang et al., 2013).
属性
IUPAC Name |
1,3-dimorpholin-4-ylpropane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O4/c14-10(12-1-5-16-6-2-12)9-11(15)13-3-7-17-8-4-13/h1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPNZFWSVHKTMAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC(=O)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30907699 | |
| Record name | 1,3-Bis(morpholin-4-yl)propane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30907699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Di-morpholin-4-yl-propane-1,3-dione | |
CAS RN |
10256-01-6 | |
| Record name | MLS002695225 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93941 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Bis(morpholin-4-yl)propane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30907699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-Malonyldimorpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



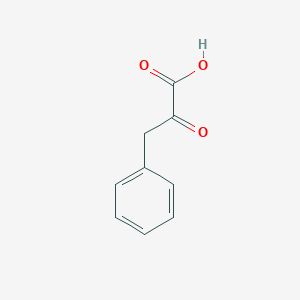
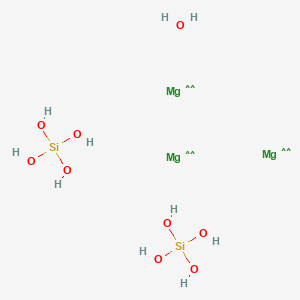
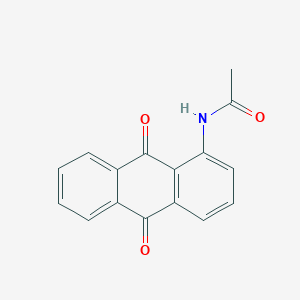
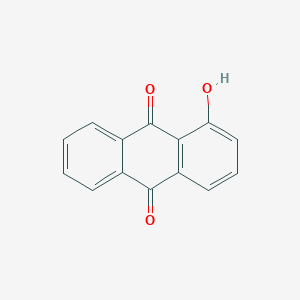
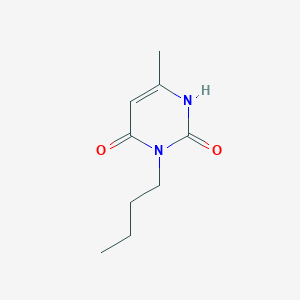
![1,5-Dioxaspiro[5.5]undecane](/img/structure/B86954.png)
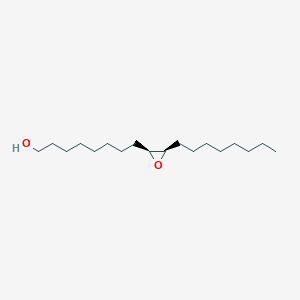
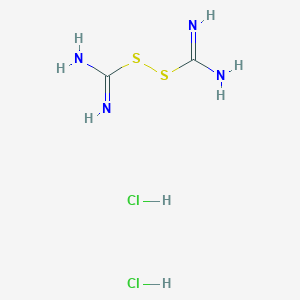
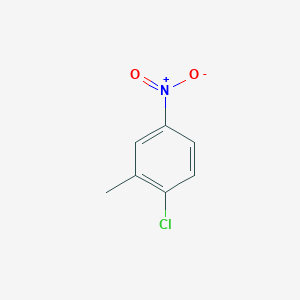
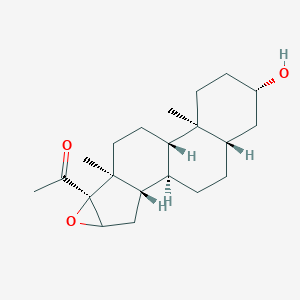
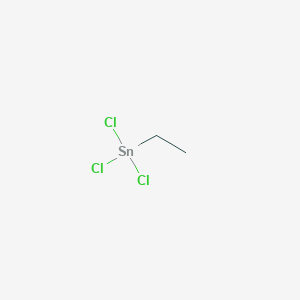
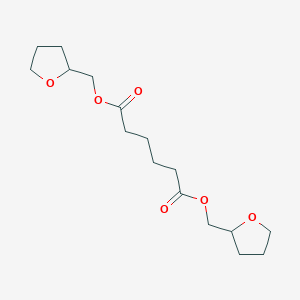
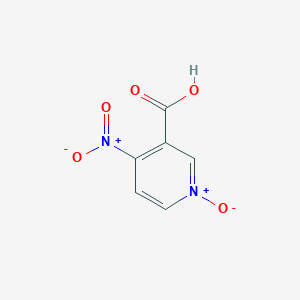
![Ethanol, 2-[(2-methylphenyl)amino]-](/img/structure/B86972.png)